![molecular formula C8H8ClNO3 B13541714 [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid CAS No. 62805-02-1](/img/structure/B13541714.png)
[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid typically involves the reaction of 2-chloro-6-methylpyridine with chloroacetic acid in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-chloro-6-methylpyridine+chloroacetic acid→2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid
Industrial Production Methods
In an industrial setting, the production of 2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-methylpyridine: A precursor in the synthesis of 2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid.
Chloroacetic acid: Another precursor used in the synthesis.
2-[(2-chloro-6-methylpyridin-3-yl)oxy]ethanol: A related compound with similar structural features.
Uniqueness
2-[(2-chloro-6-methylpyridin-3-yl)oxy]acetic acid is unique due to its specific combination of a pyridine ring with a chloro and acetic acid functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
62805-02-1 |
|---|---|
Fórmula molecular |
C8H8ClNO3 |
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
2-(2-chloro-6-methylpyridin-3-yl)oxyacetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-5-2-3-6(8(9)10-5)13-4-7(11)12/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
BGFKRGMUHJPUOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)OCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


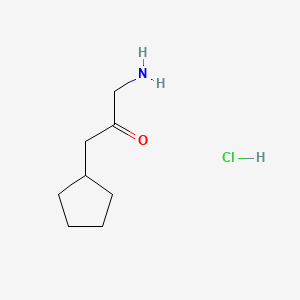
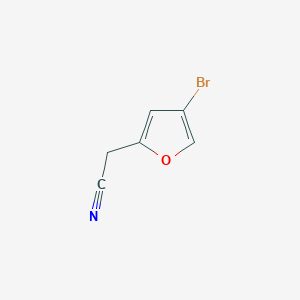

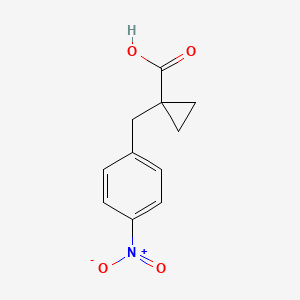
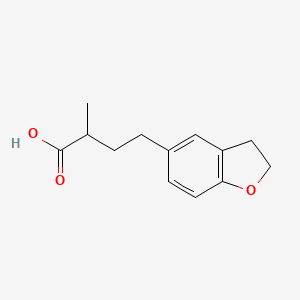
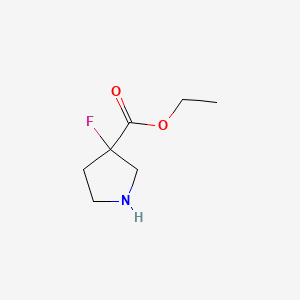
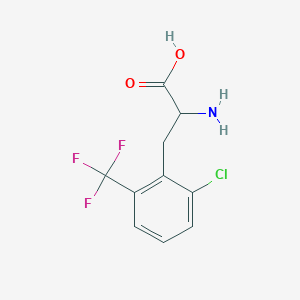
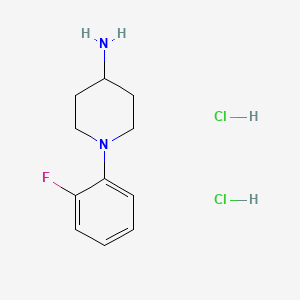
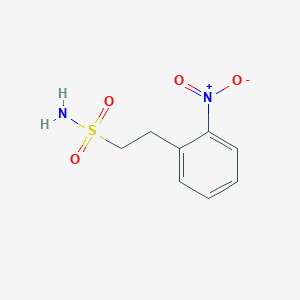
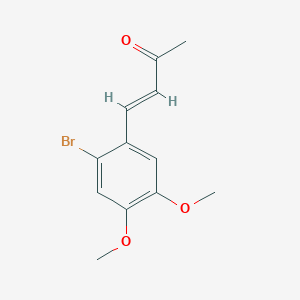
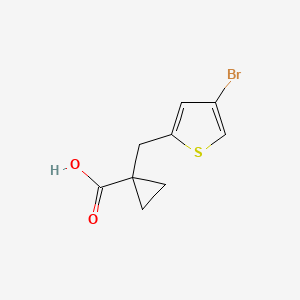
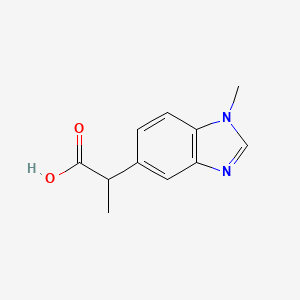
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)

